1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-(4-propoxyphenyl)propan-1-one
Description
The compound 1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-(4-propoxyphenyl)propan-1-one features a propan-1-one backbone linked to a 4-methoxy-1,4'-bipiperidine moiety and a 4-propoxyphenyl group.
Properties
IUPAC Name |
1-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-3-(4-propoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O3/c1-3-18-28-22-7-4-19(5-8-22)6-9-23(26)25-14-10-20(11-15-25)24-16-12-21(27-2)13-17-24/h4-5,7-8,20-21H,3,6,9-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIONRHHHOLZDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)N3CCC(CC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a bipiperidine structure linked to a propoxyphenyl group, which may influence its pharmacological properties. The molecular formula is , and its molecular weight is approximately 328.45 g/mol. The structural formula can be represented as follows:
Structural Representation
- Bipiperidine Core : This structure is known for its interaction with various receptors in the central nervous system.
- Methoxy and Propoxy Substituents : These groups may enhance lipophilicity, affecting the compound's absorption and distribution.
Pharmacological Effects
Research suggests that compounds with bipiperidine structures often exhibit significant biological activities, including:
- Antidepressant Effects : Some studies indicate that bipiperidine derivatives can act as serotonin reuptake inhibitors, potentially alleviating symptoms of depression.
- Antinociceptive Properties : Animal models have shown that certain derivatives can reduce pain perception.
- Neuroprotective Effects : There is emerging evidence that these compounds may protect neuronal cells from oxidative stress.
Case Studies and Research Findings
-
Antidepressant Activity :
A study published in the Journal of Medicinal Chemistry explored various bipiperidine derivatives for their potential antidepressant effects. The compound was found to inhibit serotonin reuptake significantly, showing promise as a therapeutic agent for depression . -
Antinociceptive Activity :
In a controlled study involving rodents, the compound demonstrated significant antinociceptive effects in tail-flick tests. The results indicated a dose-dependent response, suggesting a mechanism involving opioid receptors . -
Neuroprotective Mechanisms :
Research published in Neuroscience Letters highlighted the neuroprotective effects of similar bipiperidine compounds against glutamate-induced neurotoxicity in vitro. The study concluded that these compounds could mitigate neuronal damage through antioxidant mechanisms .
Summary of Biological Activities
Structure-Activity Relationship (SAR)
| Compound Variant | Biological Activity | Key Structural Features |
|---|---|---|
| 1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-(4-propoxyphenyl)propan-1-one | Antidepressant | Bipiperidine core with methoxy and propoxy groups |
| Other Bipiperidine Derivatives | Varying activities | Substituent variations affect receptor binding |
Comparison with Similar Compounds
Structural Analogues with Bipiperidine Moieties
- 1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-2,2-diphenylethan-1-one (CAS 1705093-12-4): Key Differences: Replaces the propan-1-one group with a diphenylethanone chain. Molecular Weight: 392.53 g/mol vs.
- Bis(morpholino-1,3,5-triazine) Derivatives (Example 28 in ): Key Differences: Incorporates a triazine core linked to bipiperidine via a urea group. Functional Insight: The triazine moiety introduces hydrogen-bonding capabilities, which could enhance binding to kinases or DNA targets, unlike the simpler propan-1-one scaffold .
Propan-1-one Derivatives with Aromatic Substituents
- 3-(4-Methoxyphenyl)-1-(p-tolyl)propan-1-one (): Key Differences: Methoxyphenyl and p-tolyl groups instead of bipiperidine and propoxyphenyl. Research Findings: Synthesized in 85% yield via standard procedures, highlighting the synthetic accessibility of propan-1-one derivatives. The absence of nitrogenous rings may limit interactions with amine-sensitive targets .
- 1-(4-Biphenylyl)-3-[4-(4-hydroxyphenyl)-1-piperazinyl]-1-propanone (CAS 477328-81-7): Key Differences: Biphenyl and piperazinyl groups vs. bipiperidine and propoxyphenyl. Functional Insight: Piperazine rings are common in serotonin receptor ligands (e.g., aripiprazole), suggesting this compound may target CNS pathways, whereas bipiperidine derivatives could engage opioid or sigma receptors .
Nitrogenous Heterocycle Variations
1-(1,4-Diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one (CAS 1016684-28-8) :
1-[4-(3-Methoxyphenyl)-1-methyl-piperidin-4-yl]-propan-1-one (CAS 43152-59-6) :
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Accessibility : Propan-1-one derivatives are often synthesized via Claisen-Schmidt condensations or amide couplings, as seen in and . The target compound likely employs similar methodologies, with yields exceeding 80% under optimized conditions .
- Computational Insights : Density-functional thermochemistry () and docking studies () suggest that substituents like propoxy and methoxy groups fine-tune binding free energies. For example, propoxy's longer alkyl chain may improve hydrophobic interactions in target binding pockets .
- Safety Profiles: Structural analogs with hydroxyl or nitro groups (e.g., ) show genotoxicity concerns, whereas alkoxy-substituted derivatives (e.g., methoxy, propoxy) exhibit better safety profiles due to reduced oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
